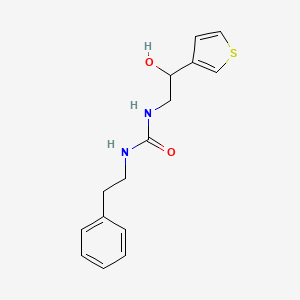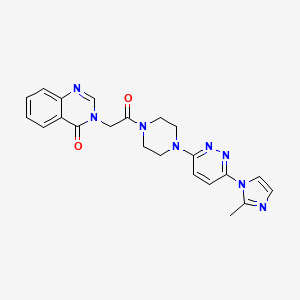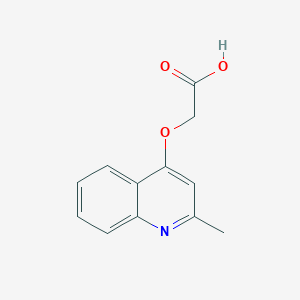
Ethyl 1-benzylpyrrolidine-3-carboxylate
説明
Ethyl 1-benzylpyrrolidine-3-carboxylate is a chemical compound with the empirical formula C14H19NO2 . It has a molecular weight of 233.31 . The compound is typically in liquid form .
Molecular Structure Analysis
The SMILES string of Ethyl 1-benzylpyrrolidine-3-carboxylate isCCOC(=O)C1CCN(C1)Cc2ccccc2 . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm . It has a boiling point of 308.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 107.4±16.8 °C . The index of refraction is 1.542 . The molar refractivity is 66.8±0.3 cm .科学的研究の応用
1. Synthesis and Applications in Organic Chemistry
Ethyl 1-benzylpyrrolidine-3-carboxylate is used in various synthesis processes in organic chemistry. For instance, it is a product of the [3+2] dipolar cycloaddition reactions of the unstabilised azomethine ylide precursor with electron-deficient alkenes. This reaction, performed under continuous flow conditions, produces ethyl N-benzylpyrrolidine-3-carboxylate in high yields (Grafton, Mansfield, & Fray, 2010)(Grafton, Mansfield, & Fray, 2010).
2. Bioconjugation and Amide Formation
Ethyl 1-benzylpyrrolidine-3-carboxylate is relevant in the study of amide formation mechanisms in bioconjugation processes. It is used to understand the reaction dynamics between carboxylic acids and amines in aqueous media. This research provides insights into the stability and reactivity of compounds in bioconjugation, which is crucial for pharmaceutical and biochemical applications (Nakajima & Ikada, 1995)(Nakajima & Ikada, 1995).
3. Calcium-Sensing Receptor Antagonists
In medicinal chemistry, derivatives of Ethyl 1-benzylpyrrolidine-3-carboxylate, like substituted 2-benzylpyrrolidines, have been explored as components of calcium-sensing receptor (CaR) antagonists. These compounds show potential in modulating calcium signaling, which is important in various physiological processes (Yang et al., 2005)(Yang et al., 2005).
4. Antimicrobial Applications
Ethyl 1-benzylpyrrolidine-3-carboxylate derivatives have been synthesized and tested for antimicrobial properties. Some of these derivatives show promising results against certain bacteria and could be potential candidates for developing new antimicrobial agents (Sreekanth & Jha, 2020)(Sreekanth & Jha, 2020).
Safety and Hazards
特性
IUPAC Name |
ethyl 1-benzylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPXEPWPTXKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973004 | |
| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzylpyrrolidine-3-carboxylate | |
CAS RN |
5747-92-2 | |
| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-benzyl-3-pyrrolidine carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)
![1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea](/img/structure/B2381302.png)
![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)


